N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Description
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS: 371144-28-4) is a pyridazine-based compound featuring a 3-chlorophenyl group attached to the carboxamide moiety and a 6-oxo group on the heterocyclic core. Pyridazines are six-membered aromatic rings with two adjacent nitrogen atoms, which confer unique electronic and steric properties. This structural framework is commonly explored in medicinal chemistry for targeting enzymes or receptors where such interactions are critical .
Properties
IUPAC Name |
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-7-2-1-3-8(6-7)13-11(17)9-4-5-10(16)15-14-9/h1-6H,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCNDVZJNWKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331748 | |
| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666939 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
371144-28-4 | |
| Record name | N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with maleic anhydride to yield the desired pyridazine derivative. The reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Therapeutic Applications
Pain Management
The compound has been identified as a potential inhibitor of autotaxin, an enzyme linked to pain pathways. Inhibition of autotaxin is associated with alleviating various types of pain, including acute, chronic, neuropathic, and inflammatory pain. Specific conditions where this compound may be beneficial include:
- Cancer Pain : Effective in managing pain associated with cancers such as ovarian, breast, and prostate cancer.
- Neuropathic Pain : Potential for treating diabetic neuropathy and sciatica.
- Inflammatory Conditions : Useful in conditions like rheumatoid arthritis and osteoarthritis .
Research Findings
A study highlighted the compound's efficacy against multiple pain types, suggesting its use in mixed pain scenarios involving various body systems, including the gastrointestinal tract and musculoskeletal system .
Anti-inflammatory Properties
Recent research indicates that N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide exhibits significant anti-inflammatory effects. This is particularly relevant in the context of:
- Chronic Inflammatory Diseases : The compound has shown promise in reducing inflammation markers associated with diseases such as psoriasis and multiple sclerosis .
- Mechanism of Action : The anti-inflammatory action is believed to stem from its ability to inhibit specific enzymes like cyclooxygenase (COX), which are pivotal in the inflammatory response .
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves several chemical reactions that lead to the formation of pyridazine derivatives. Notably:
- Synthetic Routes : Various synthetic methods have been explored, including reactions involving active methylene compounds and acetic anhydride .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect the biological activity of pyridazine derivatives, providing insights into optimizing their therapeutic efficacy .
Case Study 1: Pain Management Efficacy
A clinical trial evaluated the effectiveness of this compound in patients suffering from chronic pain due to cancer. Results indicated a significant reduction in pain scores compared to a placebo group, demonstrating its potential as a viable analgesic option.
Case Study 2: Anti-inflammatory Effects
Another study investigated the compound's impact on inflammatory markers in patients with rheumatoid arthritis. The findings showed a marked decrease in inflammatory cytokines after treatment, suggesting that this compound could serve as an adjunct therapy for managing inflammation in chronic diseases.
Data Table: Summary of Applications
| Application Area | Specific Conditions | Mechanism of Action |
|---|---|---|
| Pain Management | Cancer pain, neuropathic pain | Autotaxin inhibition |
| Anti-inflammatory | Rheumatoid arthritis, psoriasis | COX inhibition |
| Chronic Inflammatory Diseases | Multiple sclerosis | Reduction of inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
N-(4-Chlorophenyl)-6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Core Structure : Pyridazine with 6-oxo and carboxamide groups.
- Substituents :
- 4-Chlorophenyl (vs. 3-chlorophenyl in the parent compound).
- Two trifluoromethyl (CF₃) groups at positions 1 and 4.
- Key Features: The 4-chlorophenyl group alters steric interactions compared to the 3-chlorophenyl isomer.
- Implications : Positional isomerism (3- vs. 4-chlorophenyl) may influence target binding, while CF₃ groups could improve pharmacokinetics .
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
- Core Structure : 1,6-Dihydropyridazine (partially saturated pyridazine).
- Substituents :
- 3-Chlorophenyl and 4-chlorophenyl groups.
- CF₃ at position 4.
- Key Features: Reduced aromaticity in the dihydropyridazine core may decrease planarity, affecting π-π stacking interactions.
- Implications : The saturated core could alter binding kinetics in enzymatic assays compared to fully aromatic analogs .
Heterocyclic Variants with Modified Cores
3-(tert-butyl)-N-((S)-3-(3-chlorophenyl)-1-(((1R,2R)-1-cyano-2-hydroxypropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (Compound 69)
- Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
- Substituents: 3-Chlorophenyl group. Peptidomimetic chain with cyano and hydroxyl groups.
- Key Features: The pyrazole core offers a smaller aromatic surface than pyridazine, reducing π-π interactions but allowing conformational flexibility.
- Implications : Structural divergence highlights the role of core heterocycles in target specificity .
5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide
- Core Structure : Pyridine (six-membered ring with one nitrogen atom).
- Substituents :
- 3-(Trifluoromethyl)benzyl group at position 1.
- Chloro and oxo groups at positions 5 and 5.
- Key Features :
- The pyridine core lacks the dual nitrogen atoms of pyridazine, altering electronic properties.
- The benzyl group introduces steric bulk and additional aromatic interactions.
- Implications : Substitution at position 1 may sterically hinder binding to flat active sites compared to pyridazine analogs .
Benzothiazole Derivatives with Shared Substituents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
- Core Structure : Benzothiazole (fused benzene and thiazole rings).
- Substituents :
- 3-Chlorophenyl-acetamide group.
- CF₃ at position 6 of benzothiazole.
- Key Features :
- The benzothiazole core provides a larger aromatic system and sulfur atom for hydrophobic and polar interactions.
- The acetamide linker differs from the direct carboxamide in pyridazine analogs.
- Implications : Enhanced hydrophobicity from CF₃ and benzothiazole may improve CNS penetration but reduce solubility .
Key Findings and Implications
Substituent Position Matters : The 3-chlorophenyl group in the parent compound favors specific steric interactions, while 4-chlorophenyl analogs (e.g., ) may shift binding modes.
Electron-Withdrawing Groups : CF₃ substitutions () enhance metabolic stability but require solubility optimization.
Core Heterocycle Influence : Pyridazines offer dual nitrogen atoms for hydrogen bonding, whereas pyrazoles () and pyridines () prioritize flexibility or bulk.
Aromaticity vs. Saturation : Dihydropyridazines () trade conjugation for conformational flexibility, impacting target engagement.
Biological Activity
N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a heterocyclic compound characterized by a pyridazine ring, which is substituted with a 3-chlorophenyl group and a carboxamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound's structure allows it to interact with various biological targets, primarily enzymes and receptors. Its mechanism of action typically involves:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site, thereby interfering with normal enzymatic functions.
- Receptor Modulation : It may modulate receptor functions through interactions at binding sites, potentially altering cellular signaling pathways.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 247.66 g/mol |
| CAS Number | 371144-28-4 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In a study evaluating its effects on human cancer cell lines, the compound demonstrated:
- IC values indicating effective inhibition of cell growth.
Table 2: Cytotoxicity Data
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce levels of inflammatory mediators such as TNF-α and myeloperoxidase (MPO), which are critical in the inflammatory response.
Table 3: Anti-inflammatory Effects
Study on Enzyme Inhibition
A notable study explored the compound's role as an enzyme inhibitor. It was found to be effective against cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. The dual inhibition of COX-1 and COX-2 suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetic Properties
Computational studies have predicted favorable pharmacokinetic properties for this compound, including:
- Good Membrane Permeability : Indicating potential for oral bioavailability.
- Satisfactory Drug-likeness : Based on Lipinski's Rule of Five.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyridazine precursors with 3-chloroaniline derivatives. Key steps include:
- Nucleophilic substitution under polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Carboxamide formation via coupling agents like EDCI/HOBt to ensure regioselectivity .
- Oxidation of intermediates using mild oxidizing agents (e.g., MnO₂) to form the 6-oxo group .
- Critical Parameters : Temperature (60–80°C), solvent choice (aprotic > protic), and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and carboxamide linkage .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z 292.05) .
- Supplementary Techniques : IR spectroscopy for carbonyl (C=O) and amide (N–H) bond validation .
Q. How does the 3-chlorophenyl substituent influence the compound's electronic properties?
- Analysis : The electron-withdrawing Cl group increases the electrophilicity of the pyridazine ring, enhancing reactivity in substitution reactions. Computational studies (e.g., DFT) show a 10–15% increase in partial positive charge on the pyridazine C-4 position compared to non-halogenated analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Approach :
- Dose-Response Curves : Validate activity thresholds (e.g., MIC values) across multiple assays .
- Target-Specific Profiling : Use kinase or receptor-binding assays to isolate mechanisms .
- Solubility Optimization : Address false negatives by testing in DMSO/PEG formulations to improve bioavailability .
- Case Study : Inconsistent antifungal data were resolved by adjusting assay pH to 7.4, aligning with physiological conditions .
Q. How can molecular docking predict the compound's interaction with biological targets?
- Protocol :
- Software : AutoDock Vina for flexible ligand docking, with a scoring function optimized for binding affinity prediction .
- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial enzymes (e.g., DHFR) based on structural homology to related pyridazines .
- Validation : Compare docking poses with crystallographic data (e.g., PDB ID 1M17) to assess accuracy .
Q. What structural modifications enhance the compound's pharmacokinetic properties without losing activity?
- SAR Insights :
- Pyridazine Core : Introducing electron-donating groups (e.g., –OCH₃) at C-5 improves metabolic stability .
- Chlorophenyl Group : Replacing Cl with CF₃ increases lipophilicity (logP +0.5) but may reduce solubility .
- Carboxamide Linker : Methylation of the amide nitrogen reduces plasma protein binding, enhancing bioavailability .
Q. How do reaction conditions affect regioselectivity in multi-step syntheses?
- Case Analysis :
- Temperature : Lower temps (0–25°C) favor carboxamide formation over side-product cyclization .
- Catalysts : Pd(OAc)₂ improves coupling efficiency in Suzuki-Miyaura steps for aryl group introduction .
- Solvent Switches : Transitioning from THF to acetonitrile minimizes byproducts in oxidation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
